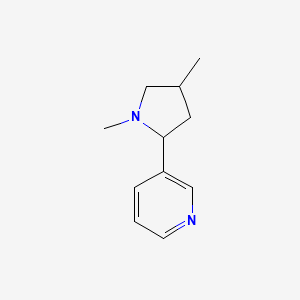

3-(1,4-Dimethylpyrrolidin-2-yl)pyridine

Description

3-(1,4-Dimethylpyrrolidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a 1,4-dimethylpyrrolidine moiety. The pyrrolidine group, a five-membered saturated ring with two methyl groups at positions 1 and 4, introduces conformational rigidity and stereochemical complexity. Pyridine derivatives are often explored for their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions, depending on substituent properties .

Properties

CAS No. |

74805-00-8 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

3-(1,4-dimethylpyrrolidin-2-yl)pyridine |

InChI |

InChI=1S/C11H16N2/c1-9-6-11(13(2)8-9)10-4-3-5-12-7-10/h3-5,7,9,11H,6,8H2,1-2H3 |

InChI Key |

FFVWMSOTNFVMFW-UHFFFAOYSA-N |

SMILES |

CC1CC(N(C1)C)C2=CN=CC=C2 |

Canonical SMILES |

CC1CC(N(C1)C)C2=CN=CC=C2 |

Synonyms |

4'-methylnicotine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

Structure : A pyridine ring with a piperidine-4-ylmethoxy substituent at the 3-position.

Biological Target : Lysine-specific demethylase 1 (LSD1), a histone-modifying enzyme implicated in cancer progression.

Activity :

- Potent LSD1 inhibition (Ki = 29 nM) with >160-fold selectivity over monoamine oxidases A/B .

- Antiproliferative effects in leukemia and solid tumor cells (EC50 = 280 nM) with minimal toxicity to normal cells. Key Features:

- The methoxy linker enhances flexibility, allowing optimal positioning of the piperidine group in the LSD1 binding pocket.

- Piperidine’s six-membered ring provides a balance of hydrophobicity and basicity, critical for enzyme interaction.

However, the smaller, more rigid pyrrolidine ring may improve metabolic stability or alter binding kinetics. The methyl groups could enhance steric shielding, affecting selectivity .

Selanylimidazopyridine Derivatives

Structure: Imidazo[1,2-a]pyridine core with a selanyl group at the 3-position (e.g., 3-((4-methoxyphenyl)selanyl)-2-phenylimidazo[1,2-a]pyridine) . Biological Target: Not explicitly stated, but selenium-containing compounds often exhibit antioxidant or redox-modulating activity. Key Features:

- The selenium atom introduces redox-active properties, which may confer unique mechanisms of action compared to nitrogen-based heterocycles.

- The fused imidazo-pyridine system increases planarity, favoring intercalation or π-π interactions.

Its non-fused structure may reduce planarity, limiting DNA intercalation but improving solubility .

Pyrazolo-Triazolo-Pyridine Derivatives

Structure : Fused pyrazolo[1,5-d][1,2,4]triazolo[3,4-c]pyridine core with alkylthio substituents.

Biological Targets : Cyclooxygenase-2 (COX-2), ergosterol-14α-demethylase (antifungal target), and receptor tyrosine kinases .

Activity :

- Predicted anti-inflammatory (COX-2 binding), antifungal (ergosterol synthesis disruption), and antitumor (kinase inhibition) effects.

- Structural similarity to drugs like celecoxib (COX-2 inhibitor) and crizotinib (kinase inhibitor).

Comparison :

The fused tri-heterocyclic system in these derivatives enables multitarget engagement but may increase synthetic complexity. In contrast, 3-(1,4-Dimethylpyrrolidin-2-yl)pyridine’s simpler structure could streamline synthesis while retaining specificity for single targets like LSD1 or kinases .

Implications for Drug Development

- Substituent Effects : Piperidine-methoxy groups optimize LSD1 inhibition, but pyrrolidine derivatives may offer metabolic advantages due to reduced flexibility and steric shielding .

- Target Selectivity : Fused heterocycles (e.g., pyrazolo-triazolo-pyridine) enable multitarget engagement, while simpler pyridines (e.g., 3-(1,4-Dimethylpyrrolidin-2-yl)pyridine) may enhance specificity .

- Synthetic Feasibility : Pyrrolidine-containing compounds balance synthetic accessibility with bioactivity, making them attractive for lead optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.